Lethedoside A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

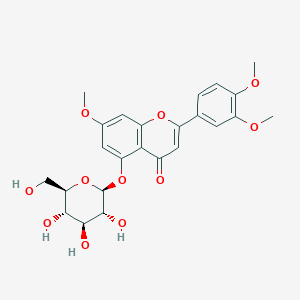

Lethedoside A is a complex organic compound with a unique structure that includes multiple methoxy groups and a chromen-4-one core

Vorbereitungsmethoden

The synthesis of Lethedoside A typically involves several stepsThe reaction conditions often involve the use of catalysts such as N-methylmorpholine and solvents like tetrahydrofuran .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions to yield the aglycone and sugar components.

Wissenschaftliche Forschungsanwendungen

Lethedoside A has several applications in scientific research:

Chemistry: It is used as a model compound in studies of reaction mechanisms and as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

3,4-Dimethoxyphenyl glucoside: Shares the dimethoxyphenyl group but differs in the glycosidic linkage and overall structure.

Gallocatechin gallate: Another compound with a chroman-3-yl structure, known for its potential to inhibit multiple targets of SARS-CoV-2.

5-Methoxygalbelgin: Contains a similar methoxyphenyl group but differs in the overall molecular framework.

Biologische Aktivität

Lethedoside A is a flavonoid compound that has garnered attention for its diverse biological activities. Flavonoids are known for their antioxidant properties and potential therapeutic effects against various diseases, including cancer, diabetes, and cardiovascular diseases. This article delves into the biological activity of this compound, summarizing key research findings, methodologies, and case studies that highlight its pharmacological potential.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant capacity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing cellular damage.

- Mechanisms of Action :

2. Cytotoxicity and Anticancer Properties

Research has shown that this compound possesses cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells.

- Cytotoxicity Assays :

- Cell Lines Used : Various immortalized cell lines were employed to assess the cytotoxic effects of this compound.

- Results Summary : The compound showed significant inhibition of cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for inducing apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis through caspase activation |

| MCF-7 (Breast) | 30 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 20 | ROS generation leading to cell death |

3. Antidiabetic Effects

This compound has been investigated for its potential antidiabetic properties. Studies indicate that it may enhance glucose uptake and modulate insulin secretion.

- Mechanisms :

| Assay Type | Result |

|---|---|

| α-Amylase Inhibition | IC50 = 15 µM |

| Glucose Uptake (in vitro) | Increase by 40% |

| Insulin Secretion Modulation | Significant increase |

4. Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. This compound has shown promise in reducing inflammatory markers.

- Research Findings :

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated its potential as a therapeutic agent. The researchers treated MCF-7 cells with varying concentrations of this compound over a period of 48 hours. The results indicated a significant reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

Case Study: Diabetes Management

In another investigation focused on diabetic rats, this compound was administered alongside a high-sugar diet. The results showed a marked decrease in blood glucose levels compared to control groups, supporting its role in glucose metabolism modulation.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O11/c1-30-12-7-17-20(18(8-12)34-24-23(29)22(28)21(27)19(10-25)35-24)13(26)9-15(33-17)11-4-5-14(31-2)16(6-11)32-3/h4-9,19,21-25,27-29H,10H2,1-3H3/t19-,21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKHKFVWKVWGMH-PFKOEMKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.